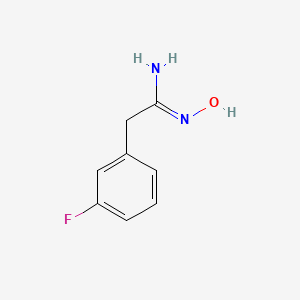

2-(3-Fluorophenyl)-N-hydroxyacetimidamide

Descripción

2-(3-Fluorophenyl)-N-hydroxyacetimidamide (CAS: 872362-02-2) is a fluorinated acetimidamide derivative characterized by a 3-fluorophenyl group attached to an acetimidamide backbone. The acetimidamide functional group (NH-C(=N-OH)-) distinguishes it from conventional acetamides (NH-CO-), as it contains an amidine moiety with an additional hydroxylamine substituent. The fluorine atom at the meta position of the phenyl ring contributes to electronic effects, such as increased electronegativity and lipophilicity, which may improve metabolic stability and membrane permeability compared to non-fluorinated analogs .

Propiedades

IUPAC Name |

2-(3-fluorophenyl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSPBYILTXWKJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)C/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201247637 | |

| Record name | [C(Z)]-3-Fluoro-N-hydroxybenzeneethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925252-32-0 | |

| Record name | [C(Z)]-3-Fluoro-N-hydroxybenzeneethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925252-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [C(Z)]-3-Fluoro-N-hydroxybenzeneethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-N-hydroxyacetimidamide typically involves the reaction of 3-fluoroaniline with acetimidoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 3-fluoroaniline attacks the carbonyl carbon of acetimidoyl chloride, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Fluorophenyl)-N-hydroxyacetimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of amines or hydroxylamines.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

2-(3-Fluorophenyl)-N-hydroxyacetimidamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential drug candidate for various therapeutic applications.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-(3-Fluorophenyl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The N-hydroxyacetimidamide moiety can also participate in hydrogen bonding and other interactions, further contributing to the compound’s effects.

Comparación Con Compuestos Similares

Structural Analogues and Functional Group Variations

2.1.1 2-(3-Fluorophenyl)-N-hydroxyacetamide (CAS: 2593-87-5)

- Structure : Differs by replacing the amidine group (-C(=N-OH)-NH₂) with a simple amide (-CO-NH₂).

- Molecular Formula: Acetimidamide (C₈H₈FN₂O) vs. acetamide (C₈H₈FNO₂). The extra nitrogen in the former may alter pharmacokinetic properties. Bioactivity: Amidines often exhibit stronger basicity and binding to enzymatic targets (e.g., proteases or kinases) compared to neutral acetamides .

2.1.2 N-(3,3-Dimethylbutan-2-yl)-2-(2-fluorophenyl)acetamide

- Structure : Features a branched alkyl chain (3,3-dimethylbutan-2-yl) and a 2-fluorophenyl group.

- Rotatable Bonds: Higher rotatable bond count (5–6) compared to 2-(3-fluorophenyl)-N-hydroxyacetimidamide (3–4), which may decrease oral bioavailability per Veber’s rules .

2.1.3 N-(3-Nitrophenyl)acetamide ()

- Structure : Substitutes the 3-fluorophenyl group with a 3-nitrophenyl moiety.

- Key Differences: Electronic Effects: The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to fluorine.

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight | PSA (Ų) | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds | logP (Predicted) |

|---|---|---|---|---|---|---|

| 2-(3-Fluorophenyl)-N-hydroxyacetimidamide | 180.16 | 70.5 | 3 | 4 | 3 | 1.2 |

| 2-(3-Fluorophenyl)-N-hydroxyacetamide | 181.15 | 66.2 | 2 | 3 | 2 | 1.5 |

| N-(3-Nitrophenyl)acetamide | 194.17 | 75.6 | 2 | 4 | 2 | 1.8 |

| N-(3,3-Dimethylbutan-2-yl)-2-(2-fluorophenyl)acetamide | 265.34 | 43.3 | 1 | 2 | 5 | 3.1 |

Analysis :

- Polar Surface Area (PSA) : The acetimidamide’s higher PSA (70.5 Ų) suggests better solubility than the alkylated analog (43.3 Ų) but lower than the nitro derivative (75.6 Ų) .

- Bioavailability : The acetimidamide’s three rotatable bonds and moderate PSA align with Veber’s criteria (≤10 rotatable bonds, PSA ≤140 Ų), predicting favorable oral bioavailability .

- logP : Lower logP (1.2) compared to the alkylated analog (3.1) indicates reduced lipophilicity, which may limit CNS penetration but enhance aqueous solubility.

Actividad Biológica

2-(3-Fluorophenyl)-N-hydroxyacetimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-(3-Fluorophenyl)-N-hydroxyacetimidamide is C9H10F N3O, and its CAS number is 925252. The presence of the fluorine atom on the phenyl ring is significant as it can enhance the compound's lipophilicity and biological activity.

The biological activity of 2-(3-Fluorophenyl)-N-hydroxyacetimidamide is thought to involve interactions with specific enzymes or receptors. The compound may modulate various signaling pathways, leading to physiological responses. Detailed studies are needed to elucidate the exact molecular targets and pathways involved.

Biological Activity Overview

Research indicates that 2-(3-Fluorophenyl)-N-hydroxyacetimidamide exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

- Anti-inflammatory Effects : In vitro assays have indicated potential anti-inflammatory effects, making it a candidate for further exploration in inflammatory diseases.

- Cytotoxicity : Some studies have reported cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the structure of 2-(3-Fluorophenyl)-N-hydroxyacetimidamide can significantly impact its biological activity. Key findings include:

- Fluorine Substitution : The introduction of fluorine at the 3-position on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.

- Hydroxamic Acid Moiety : The N-hydroxy group is crucial for biological activity, as it may facilitate interactions with metal ions in enzymes.

Case Studies and Research Findings

Several case studies provide insights into the biological activity of 2-(3-Fluorophenyl)-N-hydroxyacetimidamide:

-

Antimicrobial Activity Assessment :

- A study tested the compound against Gram-positive and Gram-negative bacteria, demonstrating moderate antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

-

Anti-inflammatory Studies :

- In vitro experiments using macrophage cell lines showed a reduction in pro-inflammatory cytokine production when treated with varying concentrations of the compound, indicating its potential as an anti-inflammatory agent.

-

Cytotoxicity Evaluation :

- The compound was evaluated against various cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Results indicated IC50 values ranging from 20 µM to 50 µM, suggesting significant cytotoxicity.

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.